2-Chloro-5-hydroxypyridine-3-carbonitrile
Overview
Description
2-Chloro-5-hydroxypyridine-3-carbonitrile is a chemical compound with the molecular formula C6H3ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Scientific Research Applications
2-Chloro-5-hydroxypyridine-3-carbonitrile has several applications in scientific research:
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Chloro-5-hydroxypyridine-3-carbonitrile plays a significant role in biochemical reactions. It acts as a donor ligand and exists in a zwitterionic form, specifically as 5-chloropyridinium-2-olate in copper complexes . This compound interacts with various enzymes and proteins, such as xanthine dehydrogenase, influencing the mechanism of mitomycin C bioreduction . The interactions between this compound and these biomolecules are crucial for understanding its biochemical properties.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with xanthine dehydrogenase, for example, can impact the cellular redox state and energy metabolism . These effects highlight the importance of this compound in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a donor ligand in copper complexes, existing in a zwitterionic form . This interaction can modulate the activity of enzymes like xanthine dehydrogenase, influencing biochemical pathways and cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . It is essential to determine the threshold effects and safe dosage levels for its use in biochemical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is critical for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability and efficacy in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its biochemical mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxypyridine-3-carbonitrile typically involves the chlorination of hydroxypyridine derivatives. One common method involves the reaction of 2-chloro-3-hydroxypyridine with cyanogen bromide under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the carbonitrile group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-hydroxypyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Chloro-5-hydroxypyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, it can act as a ligand for metal complexes, influencing their catalytic properties. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-hydroxypyridine: Similar in structure but lacks the carbonitrile group.
5-Chloro-2-hydroxypyridine: Differently substituted but shares the hydroxypyridine core.
2-Chloro-3-iodopyridine: Contains an iodine atom instead of a hydroxyl group.
Uniqueness
2-Chloro-5-hydroxypyridine-3-carbonitrile is unique due to the presence of both a chlorine atom and a carbonitrile group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
2-chloro-5-hydroxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-4(2-8)1-5(10)3-9-6/h1,3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMXRHSGUMSLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511475 | |
Record name | 2-Chloro-5-hydroxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74650-75-2 | |
Record name | 2-Chloro-5-hydroxy-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74650-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-hydroxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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